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molecular formula C11H15BrO3 B8388604 4-Bromo-3,5-dimethoxybenzyl ethyl ether

4-Bromo-3,5-dimethoxybenzyl ethyl ether

Cat. No. B8388604
M. Wt: 275.14 g/mol
InChI Key: PXWZNRDXBGSFFB-UHFFFAOYSA-N
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Patent
US07476758B2

Procedure details

Under nitrogen atmosphere, to a solution of 4-bromo-3,5-dimethoxybenzyl ethyl ether (440.0 g) in tetrahydrofuran (4.0 L) was added dropwise n-butyl lithium (1.6 M n-hexane solution, 1.1 L) at −60° C. After stirring for 15 minutes at the same temperature, trimethyl borate (249.3 g) was added. The temperature of the mixture was gradually elevated, followed by stirring for 1 hour under ice-cooling. To the mixture was added dropwise 10% aqueous sulfuric acid solution (835 g). The mixture was extracted with ethyl acetate and the organic layer was washed with water and saturated aqueous NaCl solution. After drying over magnesium sulfate, the solvent was removed in vacuo. The residue was dissolved in isopropyl ether with heating and cooled. The crystalline precipitates were collected by filtration and dried to yield 4-ethyoxymethyl-2,6-dimetoxyphenylboronic acid (312.9 g).
Quantity
440 g
Type
reactant
Reaction Step One
Quantity
1.1 L
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
249.3 g
Type
reactant
Reaction Step Two
Quantity
835 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8](Br)=[C:7]([O:14][CH3:15])[CH:6]=1)[CH3:2].C([Li])CCC.[B:21](OC)([O:24]C)[O:22]C.S(=O)(=O)(O)O>O1CCCC1>[CH2:1]([O:3][CH2:4][C:5]1[CH:10]=[C:9]([O:11][CH3:12])[C:8]([B:21]([OH:24])[OH:22])=[C:7]([O:14][CH3:15])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
440 g
Type
reactant
Smiles
C(C)OCC1=CC(=C(C(=C1)OC)Br)OC
Name
Quantity
1.1 L
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
4 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
249.3 g
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
835 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1 hour under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated aqueous NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in isopropyl ether
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The crystalline precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OCC1=CC(=C(C(=C1)OC)B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 312.9 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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